molecular formula C21H18N4S B2357301 3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine CAS No. 898410-20-3

3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine

Cat. No.: B2357301
CAS No.: 898410-20-3
M. Wt: 358.46
InChI Key: IYMDSJRDZVQMCB-UHFFFAOYSA-N
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Description

3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine is a heterocyclic compound that features both imidazole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazole ring, followed by the introduction of the phenyl group. The pyridazine ring is then constructed, and finally, the 2-methylbenzylthio group is attached. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. The pyridazine ring may also contribute to the compound’s overall bioactivity by interacting with different molecular pathways .

Properties

IUPAC Name

3-(4-imidazol-1-ylphenyl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4S/c1-16-4-2-3-5-18(16)14-26-21-11-10-20(23-24-21)17-6-8-19(9-7-17)25-13-12-22-15-25/h2-13,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMDSJRDZVQMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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